6-Chloro-1-benzofuran-2-carbaldehyde

Description

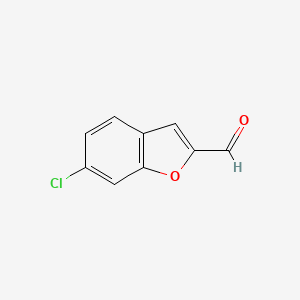

6-Chloro-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . It is a derivative of benzofuran, characterized by the presence of a chloro substituent at the 6-position and an aldehyde group at the 2-position of the benzofuran ring .

Properties

IUPAC Name |

6-chloro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKLYQNKGPAXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-benzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products Formed

Oxidation: 6-Chloro-1-benzofuran-2-carboxylic acid

Reduction: 6-Chloro-1-benzofuran-2-methanol

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used

Scientific Research Applications

6-Chloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-benzofuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

6-Chloro-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives such as:

2-Benzofurancarboxaldehyde: Similar structure but lacks the chloro substituent, leading to different reactivity and applications.

6-Bromo-1-benzofuran-2-carbaldehyde: Similar structure with a bromo substituent instead of chloro, which can affect its chemical properties and reactivity.

1-Benzofuran-2-carbaldehyde: Lacks any halogen substituent, making it less reactive in certain substitution reactions.

Biological Activity

6-Chloro-1-benzofuran-2-carbaldehyde is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities. The information is derived from various studies and research findings to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C9H7ClO2

- Molecular Weight : 182.60 g/mol

- Structure : The compound features a benzofuran ring with a chloro substituent and an aldehyde group, contributing to its biological activity.

Antibacterial Activity

Research has demonstrated that benzofuran derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that various benzofuran compounds showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 0.0048 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0048 - 0.025 | S. aureus, E. coli |

| Other Benzofuran Derivatives | Varies | Various strains |

Antifungal Activity

The antifungal potential of this compound has also been explored. Studies indicate that this compound can inhibit the growth of fungi such as Candida albicans. The activity was measured through inhibition zones, with some derivatives showing promising results comparable to standard antifungal agents .

| Compound | Inhibition Zone (mm) | Fungal Strain |

|---|---|---|

| This compound | 20 - 24 | C. albicans |

| Standard Antifungal Agents | Varies | Various strains |

Anticancer Activity

Benzofuran derivatives have been recognized for their anticancer properties, with studies indicating that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, certain benzofuran compounds have shown significant inhibition of cancer cell lines with IC50 values in the low micromolar range.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Receptor Binding : The compound may act as a ligand for specific receptors implicated in cancer cell signaling pathways.

Case Studies

- Antibacterial Efficacy Study : A comparative study evaluated the antibacterial effects of several benzofuran derivatives, including this compound. Results indicated that this compound had one of the lowest MIC values against E. coli, showcasing its potential as a lead compound for antibiotic development .

- Antifungal Screening : In a screening of multiple benzofuran derivatives against fungal pathogens, this compound exhibited substantial antifungal activity with an inhibition zone comparable to established antifungal drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.